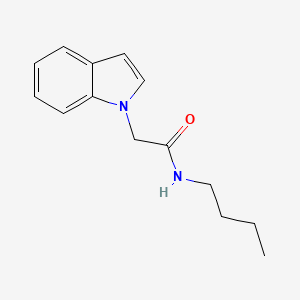

N-butyl-2-(1H-indol-1-yl)acetamide

Description

N-butyl-2-(1H-indol-1-yl)acetamide is an acetamide derivative featuring a 1H-indol-1-yl group at the C2 position of the acetamide backbone and an N-butyl substituent. Indole derivatives are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-butyl-2-indol-1-ylacetamide |

InChI |

InChI=1S/C14H18N2O/c1-2-3-9-15-14(17)11-16-10-8-12-6-4-5-7-13(12)16/h4-8,10H,2-3,9,11H2,1H3,(H,15,17) |

InChI Key |

WQNMELAMTSFQPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods and Reaction Optimization

Nucleophilic Substitution of 1-Chloroacetylindole

This two-step approach is the most widely reported method for synthesizing N-butyl-2-(1H-indol-1-yl)acetamide.

Step 1: Synthesis of 1-Chloroacetylindole

Indole reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.

- Conditions :

Step 2: Aminolysis with Butylamine

1-Chloroacetylindole undergoes nucleophilic substitution with butylamine:

- Conditions :

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where butylamine displaces the chloride on the α-carbon of the acetamide. Steric hindrance at the indole N1 position slightly reduces yields compared to para-substituted analogues.

CDI-Mediated Coupling of Indole-1-Acetic Acid

This method requires prior synthesis of indole-1-acetic acid, which is coupled with butylamine using 1,1-carbonyldiimidazole (CDI).

Step 2: CDI Activation and Amidation

- Conditions :

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 76 | 16 | High | Excellent |

| CDI-Mediated Coupling | 72 | 16 | Moderate | Good |

| Boron Reagent | 85 | 5 | Low | Moderate |

Key Observations :

Structural Characterization and Analytical Data

Spectral Data Consistency

All methods produce identical spectroscopic profiles:

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-butyl-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

- Indole substitution position (1-yl vs. 3-yl).

- N-substituents (butyl, cyclopropyl, benzyl, etc.).

- Additional functional groups (halogens, hydroxyimino, etc.).

Table 1: Physicochemical Properties of Selected Indole Acetamides

*Target compound; †Estimated based on N-cyclopropyl analog ; ‡Estimated based on benzyl substituent.

Key Observations :

- The N-butyl group in the target compound increases molecular weight and logP compared to the N-cyclopropyl analog, suggesting enhanced lipophilicity .

- N-benzyl derivatives (e.g., N-benzyl-2-(1H-indol-3-yl)acetamide) exhibit higher logP due to aromatic hydrophobicity .

- Halogen substituents (e.g., Cl in compound 3a) improve antioxidant activity but may reduce solubility .

Key Observations :

- The target compound’s synthesis likely involves alkylation of acetamide (e.g., using 2-bromo-N-n-butylacetamide) under basic conditions (K₂CO₃/KI), similar to methods in .

- Hydroxyimino derivatives require additional steps, such as condensation with hydroxylamine .

Antioxidant Activity

- Compound 3a (Cl-substituted) : Exhibited IC₅₀ values of 12.5 µM (DPPH) and 14.2 µM (FRAP), comparable to ascorbic acid .

- N-cyclopropyl analog: No direct activity reported, but its logP (2.117) suggests moderate membrane permeability .

- N-butyl target compound : Predicted to have lower antioxidant activity than halogenated analogs due to lack of electron-withdrawing groups but improved bioavailability .

Structural-Activity Relationships (SAR)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-butyl-2-(1H-indol-1-yl)acetamide and related derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, indole derivatives (e.g., 1H-indole-3-carbaldehyde oxime) react with chloroacetamide intermediates under reflux in ethanol. Key steps include nucleophilic substitution at the indole nitrogen, followed by amidation. Characterization is performed via FT-IR (to confirm carbonyl and NH groups), ¹H-NMR (to verify alkyl/aryl substituents), and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing N-butyl-2-(1H-indol-1-yl)acetamide?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1704–1760 cm⁻¹, NH stretch at 3305–3369 cm⁻¹) .

- ¹H-NMR : Assigns protons (e.g., methylene groups at δ 4.39–4.92 ppm, aromatic protons at δ 6.98–7.90 ppm) .

- X-ray crystallography : Resolves 3D molecular geometry (e.g., C(9)-N(1) bond length: 1.376 Å, bond angles: 124.87°) .

Q. How is antioxidant activity evaluated for indole-acetamide derivatives?

- Methodological Answer : Two primary assays are used:

- FRAP (Ferric Reducing Antioxidant Power) : Measures reduction of Fe³⁺-TPTZ complex to Fe²⁺.

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) : Quantifies radical scavenging (absorbance at 517 nm).

Results are statistically validated via one-way ANOVA (p < 0.05), with activity expressed as % inhibition or IC₅₀ values .

Advanced Research Questions

Q. How can computational methods validate experimental structural data for N-butyl-2-(1H-indol-1-yl)acetamide?

- Methodological Answer : Density functional theory (DFT) using PM3 or Hartree-Fock methods (6-311++G(d,p) basis set) optimizes molecular geometry. Computed bond lengths/angles (e.g., C-N: 1.376 Å vs. experimental 1.380 Å) are compared with XRD data to confirm accuracy. Discrepancies >0.02 Å may indicate conformational flexibility or crystal packing effects .

Q. Why do ortho-substituted phenyl rings enhance antioxidant activity in indole-acetamide derivatives?

- Methodological Answer : Ortho halogens (Cl, Br) increase electron-withdrawing effects, stabilizing radical intermediates. For example, compound 3a (ortho-Cl) showed 85% DPPH inhibition vs. 65% for para-Cl derivatives. This aligns with Hammett σ constants (σ_ortho > σ_para) and molecular docking studies suggesting tighter binding to antioxidant enzymes .

Q. How should researchers address contradictory antioxidant data between FRAP and DPPH assays?

- Methodological Answer : FRAP measures reducing capacity (electron transfer), while DPPH assesses radical scavenging (hydrogen atom transfer). Discrepancies arise from differing mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.